Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

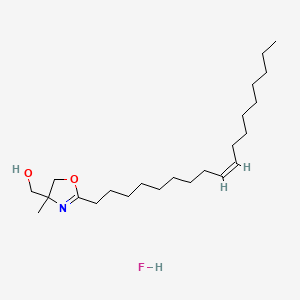

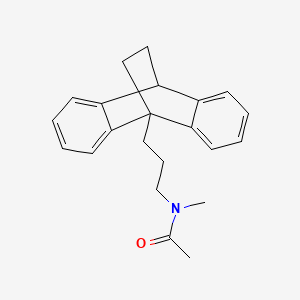

Zinc bis(O,O-dioctyl) bis(dithiophosphate) is an organozinc compound widely used as an anti-wear additive in lubricants, including motor oils, hydraulic oils, and greases. This compound is part of a family of zinc dialkyldithiophosphates, which were developed in the 1940s. These compounds are known for their ability to form protective films on metal surfaces, thereby reducing wear and tear on engine components .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of zinc bis(O,O-dioctyl) bis(dithiophosphate) involves a two-step process. Initially, phosphorus pentasulfide reacts with suitable alcohols to produce dithiophosphoric acid. The reaction can be represented as follows: [ \text{P}_2\text{S}_5 + 4 \text{ROH} \rightarrow 2 (\text{RO})_2\text{PS}_2\text{H} + \text{H}_2\text{S} ] In the second step, the dithiophosphoric acid is neutralized by adding zinc oxide: [ 2 (\text{RO})_2\text{PS}_2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(\text{S}_2\text{P}(\text{OR})_2]_2 + \text{H}_2\text{O} ] The reaction conditions typically involve moderate temperatures and the use of nonpolar solvents to dissolve the reactants .

Industrial Production Methods: Industrial production of zinc bis(O,O-dioctyl) bis(dithiophosphate) follows the same synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc bis(O,O-dioctyl) bis(dithiophosphate) primarily undergoes substitution reactions. It can react with various metal surfaces to form protective films, which are crucial for its anti-wear properties .

Common Reagents and Conditions: The compound reacts with metal surfaces under conditions of high pressure and temperature, which are typical in engine environments. The presence of shear stress also promotes the formation of protective films .

Major Products Formed: The major products formed from these reactions are protective tribofilms on metal surfaces. These films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Applications De Recherche Scientifique

Chemistry: In chemistry, zinc bis(O,O-dioctyl) bis(dithiophosphate) is studied for its tribological properties and its ability to form protective films. Researchers investigate its interactions with various metal surfaces and its effectiveness in different lubricant formulations .

Biology and Medicine: While its primary applications are in industrial settings, there is ongoing research into the potential biological effects of zinc bis(O,O-dioctyl) bis(dithiophosphate). Studies focus on its toxicity and environmental impact, particularly its effects on aquatic life .

Industry: In the industry, this compound is extensively used in the formulation of lubricants for automotive and heavy machinery applications. Its ability to reduce wear and extend the life of engine components makes it a valuable additive in motor oils and hydraulic fluids .

Mécanisme D'action

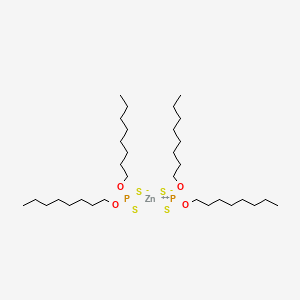

The mechanism by which zinc bis(O,O-dioctyl) bis(dithiophosphate) exerts its effects involves the formation of protective tribofilms on metal surfaces. These films are formed through a stress-promoted thermal activation reaction, where the compound reacts with the metal surface under high pressure and temperature. The resulting films consist of zinc and phosphorus compounds that adhere strongly to the metal, reducing friction and wear .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds include other zinc dialkyldithiophosphates, such as zinc bis(O,O-diisooctyl) bis(dithiophosphate) and zinc bis(O,O-bis(2-ethylhexyl)) bis(dithiophosphate) .

Uniqueness: Zinc bis(O,O-dioctyl) bis(dithiophosphate) is unique in its ability to form highly effective protective films under a wide range of conditions. Its long alkyl chains provide excellent solubility in nonpolar solvents, making it suitable for use in various lubricant formulations .

Propriétés

Numéro CAS |

7059-16-7 |

|---|---|

Formule moléculaire |

C32H68O4P2S4Zn |

Poids moléculaire |

772.5 g/mol |

Nom IUPAC |

zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C16H35O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h2*3-16H2,1-2H3,(H,20,21);/q;;+2/p-2 |

Clé InChI |

OFCLICZRRNTIOR-UHFFFAOYSA-L |

SMILES canonique |

CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.